N-(4-chlorobenzyl)isonicotinamide N-(4-chlorobenzyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11194463
InChI: InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

N-(4-chlorobenzyl)isonicotinamide

CAS No.:

Cat. No.: VC11194463

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)isonicotinamide -

Specification

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)
Standard InChI Key HPXZHPZIXRIFSJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Chlorobenzyl)isonicotinamide (molecular formula: C₁₃H₁₁ClN₂O) consists of an isonicotinamide core (pyridine-4-carboxamide) substituted at the amide nitrogen with a 4-chlorobenzyl group. The chlorobenzyl moiety introduces hydrophobicity, potentially enhancing membrane permeability, while the pyridine ring facilitates hydrogen bonding with biological targets .

Structural Analysis

  • IUPAC Name: N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide

  • Molecular Weight: 258.7 g/mol

  • Key Functional Groups:

    • Pyridine-4-carboxamide: Participates in π-π stacking and hydrogen bonding.

    • 4-Chlorobenzyl: Enhances lipophilicity and steric bulk, influencing target selectivity.

Table 1: Comparative Physicochemical Properties of Nicotinamide Derivatives

CompoundMolecular FormulaLogPHydrogen Bond DonorsHydrogen Bond Acceptors
N-(4-Chlorobenzyl)isonicotinamideC₁₃H₁₁ClN₂O2.813
IsonicotinamideC₆H₆N₂O-0.523
N-(4-Fluorobenzyl)nicotinamideC₁₃H₁₁FN₂O2.513

Synthetic Methodologies

The synthesis of N-(4-chlorobenzyl)isonicotinamide typically involves amide bond formation between isonicotinic acid derivatives and 4-chlorobenzylamine. A patent detailing analogous compounds (e.g., N-cyanomethyl-4-(trifluoromethyl)nicotinamide) provides a template for its preparation .

Reaction Scheme

  • Activation of Isonicotinic Acid:
    Isonicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

  • Nucleophilic Substitution:
    The acyl chloride reacts with 4-chlorobenzylamine in the presence of a base (e.g., pyridine) to form the amide bond .

Chemical Equation:
Isonicotinic acid+4-ChlorobenzylamineSOCl2,pyridineN-(4-Chlorobenzyl)isonicotinamide\text{Isonicotinic acid} + \text{4-Chlorobenzylamine} \xrightarrow{\text{SOCl}_2, \text{pyridine}} \text{N-(4-Chlorobenzyl)isonicotinamide}

Optimization Strategies

  • Solvent Selection: Toluene or dichloromethane improves reaction homogeneity .

  • Temperature Control: Reactions conducted at 60°C for 8 hours yield >90% conversion .

  • Purification: Column chromatography or recrystallization achieves >95% purity.

Biological Activities and Mechanisms of Action

While direct pharmacological data for N-(4-chlorobenzyl)isonicotinamide are unavailable, structurally related compounds exhibit anticancer, antimicrobial, and enzyme-modulating properties.

Antimicrobial Effects

Analogous compounds, such as 2-amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide, show efficacy against multidrug-resistant Staphylococcus aureus (MIC: 4 µg/mL). The halogenated benzyl group may disrupt bacterial membrane integrity.

Table 2: Biological Activities of Related Nicotinamide Derivatives

CompoundActivityIC₅₀/MICTarget
N-(4-Chlorobenzyl)-6-methoxynicotinamideAnticancer (HCT116)0.12 µMTopoisomerase II
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamideAntimicrobial4 µg/mLBacterial cell wall

Structure-Activity Relationship (SAR)

The biological efficacy of N-(4-chlorobenzyl)isonicotinamide is influenced by:

  • Halogenation: Chlorine at the benzyl para position increases lipophilicity, improving blood-brain barrier penetration.

  • Amide Orientation: The pyridine-4-carboxamide configuration optimizes hydrogen bonding with enzymatic active sites .

Modifications and Analogues

  • Bromine Substitution: Replacing chlorine with bromine (e.g., 5-bromo analogs) enhances DNA intercalation but reduces solubility.

  • Methoxy Groups: Adding methoxy substituents (e.g., 6-methoxy derivatives) improves anticancer selectivity.

Applications in Drug Discovery

N-(4-Chlorobenzyl)isonicotinamide serves as a versatile scaffold for developing:

  • Kinase Inhibitors: Pyridine-carboxamides target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

  • Antimicrobial Agents: Halogenated benzyl groups disrupt microbial biofilms.

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